DDR1 Inhibitory Potency Superiority Over a Structurally Closest Co-Screened Analog
In a head-to-head radiometric kinase assay panel, the target compound inhibited human DDR1 with an IC50 of 160 nM, whereas the closest analog in the same dataset (BDBM50565131, CHEMBL4795574) exhibited an IC50 of 10,000 nM, representing a >60-fold potency advantage for the target compound [1]. This comparison is drawn from the same assay conditions (substrate KKKSPGEYVNIEFG, [γ-33P]-ATP, 40 min incubation), making the differential directly interpretable for procurement decisions.
| Evidence Dimension | DDR1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 160 nM |
| Comparator Or Baseline | BDBM50565131 (CHEMBL4795574): IC50 = 10,000 nM |
| Quantified Difference | ~62.5-fold more potent |
| Conditions | Human DDR1, substrate KKKSPGEYVNIEFG, [γ-33P]-ATP assay, 40 min, curated by Peking University / ChEMBL [1] |
Why This Matters
Procurement of the wrong benzamide substitution isomer would result in a >60-fold loss of DDR1 inhibitory potency, invalidating structure-activity relationship (SAR) studies.
- [1] BindingDB entry comparison for DDR1: BDBM50515263 (target compound, IC50 160 nM) vs BDBM50565131 (CHEMBL4795574, IC50 10,000 nM). Assay ID 4, entry 50013363. Peking University / ChEMBL curation. Accessed 2026-04-29. View Source
